7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

kinase inhibitor CDK2 scaffold completeness

7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 900295-57-0) is a heterocyclic small molecule within the pyrazolo[1,5-a]pyrimidine class, a scaffold extensively investigated for kinase inhibition. This compound bears a 3-(3,4-dimethoxyphenyl) substituent critical for ATP-binding pocket engagement and a 7-chloro reactive handle enabling downstream derivatization.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77
CAS No. 900295-57-0
Cat. No. B2499340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
CAS900295-57-0
Molecular FormulaC16H16ClN3O2
Molecular Weight317.77
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C16H16ClN3O2/c1-9-7-14(17)20-16(18-9)15(10(2)19-20)11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3
InChIKeyKJSQQRAYGDVNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 900295-57-0): Procurement-Relevant Compound Profile and Core Characteristics


7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 900295-57-0) is a heterocyclic small molecule within the pyrazolo[1,5-a]pyrimidine class, a scaffold extensively investigated for kinase inhibition [1]. This compound bears a 3-(3,4-dimethoxyphenyl) substituent critical for ATP-binding pocket engagement and a 7-chloro reactive handle enabling downstream derivatization. It is listed as a screening compound by multiple commercial suppliers (e.g., Life Chemicals product F3348-0552) and serves as a direct synthetic precursor to T-00127_HEV1, a known phosphatidylinositol 4-kinase III beta (PI4KB) inhibitor [2]. Computed physicochemical properties (MW 317.77, LogP 3.7, 0 HBD, 4 HBA) position it within favorable drug-like chemical space [3].

Why 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Generic substitution of this compound with simpler pyrazolo[1,5-a]pyrimidine scaffolds (e.g., 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, CAS 136549-13-8) fails because the 3-(3,4-dimethoxyphenyl) group is a pharmacophoric element essential for kinase hinge-region binding [1]. Conversely, substituting with a pre-functionalized 7-amino analog (e.g., T-00127_HEV1) eliminates the synthetic flexibility conferred by the 7-chloro leaving group, which permits on-demand nucleophilic displacement to generate diverse 7-substituted derivatives . SAR data from the pyrazolo[1,5-a]pyrimidine CDK2 inhibitor series demonstrate that even minor changes at the 7-position can shift potency by orders of magnitude [2], underscoring why a fixed 7-amino or 7-unsubstituted analog cannot serve as a universal replacement.

Quantitative Differentiation Evidence for 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


3-(3,4-Dimethoxyphenyl) Substituent Confers Critical Kinase Hinge-Binding Motif Absent in the Bare 7-Chloro-2,5-dimethyl Core

The target compound bears a 3-(3,4-dimethoxyphenyl) substituent that engages the ATP-binding hinge region of kinases, a feature absent in the simpler 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 136549-13-8). In the dual CDK2/TRKA inhibitor series, a dimethoxy-substituted phenyl analogue (compound 6n) exhibited CDK2 IC50 of 0.78 µM and TRKA IC50 of 0.98 µM [1]. The 3-(3,4-dimethoxyphenyl) motif provides π-stacking and hydrogen-bonding interactions with the hinge backbone, as demonstrated in CDK2 co-crystal structures of related pyrazolo[1,5-a]pyrimidines [2]. The unsubstituted 7-chloro-2,5-dimethyl core lacks this pharmacophoric anchor entirely, rendering it inactive or orders of magnitude less potent in kinase assays.

kinase inhibitor CDK2 scaffold completeness structure-activity relationship

7-Chloro Reactive Handle Enables Synthesis of T-00127_HEV1, a PI4KB Inhibitor with IC50 60 nM; 7-Azepanyl Analog Shows >53,000 nM Activity Demonstrating Position-Specific Functional Divergence

The 7-chloro atom serves as a leaving group enabling direct SNAr displacement to generate 7-amino derivatives. The most notable derivative, T-00127_HEV1 (CAS 900874-91-1), is synthesized directly from this 7-chloro precursor and exhibits PI4KB IC50 = 60 nM with anti-poliovirus EC50 = 0.77 µM [1]. In contrast, a closely related 7-azepanyl analog (BDBM90880) tested against corticotropin-releasing factor-binding protein showed EC50 > 53,000 nM [2], representing a >880-fold difference in activity depending on the 7-substituent. The 7-chloro compound itself is the obligate intermediate for accessing this divergent SAR space.

PI4KB inhibitor synthetic versatility nucleophilic displacement 7-position SAR

Verified Batch-Level Purity (≥95%) with Traceable QC Documentation vs. Comparator Compounds Lacking Certificates of Analysis

Bidepharm supplies this compound at ≥95% purity with batch-specific QC data including NMR, HPLC, and GC analyses . This exceeds the documentation level typically available for the simpler analog 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 136549-13-8), which is often listed without analytical certification from many suppliers. AKSci similarly lists this compound at 95% minimum purity with long-term storage specifications . Reproducible screening results depend on documented compound identity and purity; the availability of batch QC reduces the risk of false positives or negatives arising from degraded or misidentified material.

quality control purity NMR HPLC procurement

Optimized Physicochemical Profile (LogP 3.7, 0 HBD) Favors CNS Penetration and ADME Compliance Compared to Heavier 7-Amido or 7-Amino Derivatives

The computed LogP of 3.7 with zero hydrogen bond donors and four hydrogen bond acceptors [1] places this compound in the favorable region for CNS drug-likeness (CNS MPO criteria) and aligns with Lipinski and Veber rule thresholds. In contrast, the downstream product T-00127_HEV1 (MW 411.5, containing a morpholinoethylamine side chain) has higher molecular weight and additional heteroatoms likely increasing LogP and reducing CNS penetration potential . The 7-chloro compound's 0 HBD count makes it a superior scaffold for lead optimization toward CNS targets, where minimizing HBD count is a well-validated design principle [2].

drug-likeness CNS penetration ADME LogP

Class-Level CDK2 Inhibition Potential: Pyrazolo[1,5-a]pyrimidine Scaffold with 3-Aryl Substitution Produces Sub-Micromolar CDK2 Inhibitors in the Same Chemical Series

The pyrazolo[1,5-a]pyrimidine series containing 3-aryl and 7-substituted variants has been validated as a CDK2 inhibitor chemotype through structure-guided design [1]. The Vernalis group reported highly potent CDK2 inhibitors (e.g., IC50 = 2 nM for compound 9l) featuring 3-substituted pyrazolo[1,5-a]pyrimidine cores with 7-chloro or 7-amino substitution [1]. More recently, compounds 6s and 6t in the same scaffold family demonstrated CDK2 IC50 values of 0.23 µM and 0.09 µM, respectively, comparable to the reference inhibitor ribociclib (IC50 = 0.07 µM) [2]. While the 7-chloro compound itself has not been directly profiled in published kinase panels, its core scaffold identity and substitution pattern place it squarely within this validated CDK2-active chemical space, making it a suitable starting point for hit identification.

CDK2 inhibitor anticancer pyrazolopyrimidine SAR

Optimal Application Scenarios for 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Elaboration and Hit-to-Lead Libraries

The 7-chloro reactive handle permits rapid parallel synthesis of diverse 7-amino, 7-alkoxy, and 7-thio-substituted analogs via SNAr displacement, as demonstrated by the commercial availability of T-00127_HEV1 (PI4KB IC50 60 nM) derived from this scaffold [1]. This enables medicinal chemists to generate focused kinase inhibitor libraries from a single advanced intermediate, exploring SAR at the solvent-exposed 7-position while retaining the critical 3-(3,4-dimethoxyphenyl) hinge-binding motif validated in CDK2 co-crystal structures [2].

PI4KB-Targeted Antiviral Probe Development

The direct synthetic linkage to T-00127_HEV1 establishes this 7-chloro compound as the preferred precursor for developing PI4KB-targeted antiviral probes. T-00127_HEV1 demonstrates selective PI4KB inhibition (IC50 60 nM) with broad anti-enterovirus activity (poliovirus EC50 0.77 µM), and the 7-chloro intermediate provides an entry point for exploring additional 7-position modifications to improve selectivity over related PI kinases [1].

CNS-Penetrant Kinase Inhibitor Discovery Programs

With MW 317.77, LogP 3.7, and 0 HBD, this compound falls within favorable CNS drug-likeness parameters [3]. For kinase targets requiring blood-brain barrier penetration (e.g., CNS cancer, neurodegenerative disease programs), this scaffold offers inherent physicochemical advantages over bulkier 7-amino derivatives such as T-00127_HEV1 (MW 411.5), positioning it as the more appropriate starting point for CNS-targeted lead optimization [4].

CDK2/TRKA Dual Inhibition Hit Identification Campaigns

The MDPI 2024 study demonstrated that 3-aryl pyrazolo[1,5-a]pyrimidine derivatives achieve CDK2 IC50 values as low as 0.09 µM and TRKA IC50 of 0.45 µM, comparable to clinical reference compounds [2]. The 7-chloro compound serves as an ideal scaffold for hit identification in dual CDK2/TRKA programs, where the 7-position can be diversified to optimize potency and selectivity while maintaining the core 3-(3,4-dimethoxyphenyl) pharmacophore.

Quote Request

Request a Quote for 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.